4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide
Overview
Description
The compound “4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide” is a fused heterocyclic kinase inhibitor . It is useful as a protein kinase inhibitor and therefore is useful for treating cancer and other protein kinase mediated diseases .
Synthesis Analysis
The synthesis of this compound involves linking 4-amino-3-fluorophenol with 2-phenylacetyl isothiocyanate . More details about the synthesis process can be found in the referenced patent .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . These databases provide detailed information about the structure, including the molecular formula, which is C31H36FN7O3S for one of its forms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area .Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Activities
- Derivatives of gatifloxacin, which is structurally similar to the compound , have shown promising anti-inflammatory activities. One analog, in particular, demonstrated potent effects on the oxidative burst activity of blood phagocytes and T-cell proliferation, indicating its potential as an excellent anti-inflammatory agent (Sultana, Arayne, Naz, & Mesaik, 2013).
Antimicrobial Properties
- Fluoroquinolone-based derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties, showing significant activity against various bacterial and fungal strains (Patel & Patel, 2010).
Cancer Treatment and Inhibition
- Studies on 4-phenoxyquinoline derivatives, which share a part of the molecular structure with the compound , have shown that these compounds can inhibit c-Met kinase effectively and display cytotoxicity against various cancer cell lines (Liu et al., 2014).
- Another study on 2-phenylthiazole-4-carboxamide derivatives, related in structure, found significant cytotoxic activity against several human cancer cell lines (Aliabadi et al., 2010).
Metabolism and Disposition in Humans
- The metabolism and disposition of a compound structurally similar to the specified chemical have been studied, providing insights into its biotransformation pathways and potential for renal clearance (Shaffer et al., 2008).
Carcinogenicity Studies
- Research on derivatives of 4-dimethylaminoazobenzene, which is somewhat related in structure, has provided valuable information on the carcinogenicity of these compounds, highlighting the importance of certain molecular structures in their carcinogenic activity (Miller, Miller, & Finger, 1957).
properties
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRNXRYWGDUDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide | |
CAS RN |
1190836-34-0 | |
Record name | TAS-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMUFETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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